molecular formula C12H17ClN2O2 B6219250 4-[(3-nitrophenyl)methyl]piperidine hydrochloride CAS No. 1359703-97-1

4-[(3-nitrophenyl)methyl]piperidine hydrochloride

Cat. No.: B6219250
CAS No.: 1359703-97-1
M. Wt: 256.7
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Description

4-[(3-Nitrophenyl)methyl]piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 3-nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-nitrophenyl)methyl]piperidine hydrochloride typically involves the reaction of 3-nitrobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Nitrophenyl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Hydrogenation: The nitro group can be hydrogenated to form the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrogenation: Hydrogen gas, metal catalysts like palladium or platinum.

Major Products Formed:

    Reduction of Nitro Group: 4-[(3-Aminophenyl)methyl]piperidine.

    Substitution Reactions: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-Nitrophenyl)methyl]piperidine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the effects of nitro-substituted compounds on biological systems.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-nitrophenyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidine ring can interact with neurotransmitter receptors, influencing neurological pathways.

Comparison with Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    3-Nitrobenzyl Chloride: A precursor in the synthesis of 4-[(3-nitrophenyl)methyl]piperidine hydrochloride.

    4-[(3-Aminophenyl)methyl]piperidine: A reduced form of the compound with an amino group instead of a nitro group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro group and the piperidine ring makes it a versatile intermediate in various synthetic and research applications.

Properties

CAS No.

1359703-97-1

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.7

Purity

95

Origin of Product

United States

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